molecular formula C10H11N3OS2 B10969093 Thiazolidin-4-one, 3-ethyl-5-(1-methyl-1H-pyrazol-4-ylmethylene)-2-thioxo-

Thiazolidin-4-one, 3-ethyl-5-(1-methyl-1H-pyrazol-4-ylmethylene)-2-thioxo-

Cat. No.: B10969093
M. Wt: 253.3 g/mol
InChI Key: AEYFLSYUYBZYRK-XBXARRHUSA-N
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Description

3-ETHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones and pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions. One common method involves the condensation of 3-ethyl-2-thioxothiazolidin-4-one with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium acetate at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles attached to the thiazolidinone ring.

Scientific Research Applications

3-ETHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ETHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone and pyrazole moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-ETHYL-5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its combined thiazolidinone and pyrazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H11N3OS2

Molecular Weight

253.3 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H11N3OS2/c1-3-13-9(14)8(16-10(13)15)4-7-5-11-12(2)6-7/h4-6H,3H2,1-2H3/b8-4+

InChI Key

AEYFLSYUYBZYRK-XBXARRHUSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CN(N=C2)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2)C)SC1=S

Origin of Product

United States

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